4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
Description
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7) is a pyrazole-derived compound with the molecular formula C₈H₁₅ClN₄O and a molecular weight of 218.68 g/mol . Its structure features a pyrazole ring substituted with a methyl group at position 1, a propyl group at position 3, an amino group at position 4, and a carboxamide group at position 5, with a hydrochloride salt enhancing solubility. This compound is of interest in pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive agents, though its exact applications remain under study .
Properties
IUPAC Name |
4-amino-2-methyl-5-propylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-3-4-5-6(9)7(8(10)13)12(2)11-5;/h3-4,9H2,1-2H3,(H2,10,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOVUDRQJPVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436908 | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688656-88-3, 247584-10-7 | |
| Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1688656-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247584-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-propyl-, hydrochloride | |
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Preparation Methods
Bromination of Ethyl 1-Methyl-3-propylpyrazole-5-carboxylate
The process begins with ethyl 1-methyl-3-propylpyrazole-5-carboxylate (II), which undergoes electrophilic aromatic bromination at the 4-position. The reaction is conducted in dichloromethane or chloroform at temperatures between −10°C and 50°C, with bromine added dropwise under inert conditions. Sodium carbonate is introduced post-reaction to neutralize excess bromine, and the product, ethyl 4-bromo-1-methyl-3-propylpyrazole-5-carboxylate (III), is isolated via vacuum filtration and recrystallization in ethyl acetate.
Table 1: Bromination Reaction Conditions and Yields
| Parameter | Example 1 |
|---|---|
| Starting material (II) | 1.0 mol (196.1 g) |
| Bromine | 1.5 mol (239.8 g) |
| Solvent | Dichloromethane |
| Temperature | 10°C → room temp |
| Yield | 95.4% |
Amination to Form the Carboxamide Hydrochloride
The brominated intermediate (III) is subjected to amination using concentrated aqueous ammonia or ammonia in ethanol under elevated temperature and pressure. In a representative procedure, 0.73 mol of III reacts with 1800 mL of ammonia water at 60°C in an autoclave, yielding 91% of the free base. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid during workup. For instance, washing the crude product with 1N hydrochloric acid in Example 3 facilitates protonation of the amino group, followed by recrystallization to obtain the pure hydrochloride.
Table 2: Amination Reaction Conditions and Yields
| Parameter | Example 2 | Example 3 |
|---|---|---|
| Starting material (III) | 0.73 mol (200 g) | 0.73 mol (200 g) |
| Ammonia source | NH₃ (aq.) | NH₃/EtOH |
| Base | None | Pyridine (0.73 mol) |
| Temperature | 60°C | 80°C |
| Yield (free base) | 91% | 87.6% |
Comparative Analysis of Synthesis Routes
Table 3: Traditional vs. Modern Synthesis Routes
| Factor | Traditional Route | Modern Route |
|---|---|---|
| Steps | 7–8 | 2 |
| Key Reagents | Mixed HNO₃/H₂SO₄, SOCl₂ | Br₂, NH₃ |
| Hazard Profile | High (corrosive, explosive) | Moderate (controlled bromination) |
| Yield | 60–70% | 87–95% |
| Environmental Impact | High waste generation | Reduced solvent use |
| Scalability | Limited by nitration step | Suitable for industrial scale |
The modern route eliminates hazardous nitration and reduction steps, reducing the environmental footprint and operational risks. Bromination’s regioselectivity ensures high purity, while amination under alkaline conditions minimizes side reactions.
Optimization Strategies and Industrial Considerations
Solvent and Temperature Optimization
Dichloromethane and chloroform are preferred for bromination due to their ability to stabilize bromine intermediates. Temperatures below 10°C suppress polybromination, while post-reaction heating to 50°C ensures complete conversion. For amination, ethanol-based ammonia solutions enhance solubility, and temperatures up to 100°C accelerate nucleophilic substitution without degrading the product.
Catalytic and Process Enhancements
The addition of bases like pyridine or DBU during amination neutralizes HBr byproducts, driving the reaction to completion. Continuous flow systems could further improve safety by minimizing bromine handling, while membrane-based separations may replace traditional filtration for higher throughput .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole core and substituents undergo oxidation under controlled conditions:
-
Hydrogen peroxide (H₂O₂) oxidizes the amino group to form nitro derivatives, essential for synthesizing intermediates like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .
-
Potassium permanganate (KMnO₄) selectively oxidizes alkyl side chains, generating carboxylic acid derivatives.
Key Reaction Conditions:
| Reagent | Temperature | Product | Yield | Application |
|---|---|---|---|---|
| H₂O₂ (65%) | 100°C | Nitro-pyrazole derivatives | 79.6% | Precursor for Sildenafil synthesis |
| KMnO₄ | 80–100°C | Carboxylic acid derivatives | ~70% | Functional group interconversion |
Reduction Reactions
The compound’s nitro and carboxamide groups participate in reduction:
-
Sodium borohydride (NaBH₄) reduces the carboxamide to amine functionalities, critical for generating bioactive intermediates.
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Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, enabling further functionalization .
Observed Selectivity:
-
Reduction of the carboxamide group proceeds without affecting the pyrazole ring.
-
Nitro-to-amine conversion occurs quantitatively under hydrogenation .
Substitution Reactions
The amino group acts as a nucleophile in substitution reactions:
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Acylation : Reacts with acetyl chloride to form acetylated derivatives, enhancing solubility for pharmaceutical formulations .
-
Sulfonation : Treatment with sulfonic acid derivatives introduces sulfonamide groups, expanding biological activity.
Example Pathway:
Amino → Acetylated derivative
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Reagent: Acetic anhydride (Ac₂O)
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Conditions: 25°C, 12 h
-
Product: N-acetyl-4-amino-1-methyl-3-propylpyrazole-5-carboxamide
Nitration and Functionalization
Nitration with mixed acids (HNO₃/H₂SO₄) introduces nitro groups at the 4-position of the pyrazole ring, as demonstrated in the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .
Mechanistic Insight:
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Electrophilic aromatic substitution occurs preferentially at the para position relative to the amino group due to resonance stabilization .
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Crystallographic Data : Nitrated derivatives exhibit planar pyrazole rings with dihedral angles of 48.8° between substituents, influencing intermolecular hydrogen bonding .
Comparative Reactivity Analysis
The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems. Comparative studies show:
Scientific Research Applications
Synthesis and Mechanism of Action
The compound is primarily recognized as an intermediate in the synthesis of Sildenafil, a well-known medication for erectile dysfunction. The synthesis involves multiple steps, often utilizing aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s in conjunction with aminoazolo carboxamides .
Medicinal Chemistry
- Sildenafil Synthesis : As an intermediate, it plays a crucial role in the production of Sildenafil, which inhibits phosphodiesterase type 5 (PDE5), enhancing erectile function .
- Potential Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential for broader pharmaceutical applications.
Biological Research
- Pharmacological Studies : Ongoing research investigates its effects on various biological systems, focusing on its role as a phosphodiesterase inhibitor, which may have implications in treating cardiovascular diseases .
- Hypolipidemic Agent : Emerging studies indicate that it may act as a hypolipidemic agent, potentially aiding in lipid regulation and cardiovascular health .
Chemical Synthesis
- Used as a precursor for synthesizing various pyrazole derivatives, which are important in developing new drugs and agrochemicals .
- Facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules, thus expanding its utility in synthetic organic chemistry.
Pharmaceutical Manufacturing
- The compound is utilized extensively in the pharmaceutical industry for producing various medications beyond Sildenafil, including potential new therapeutic agents targeting different diseases .
Chemical Intermediates
- It serves as a versatile intermediate for synthesizing other complex organic compounds, contributing to advancements in both medicinal and agricultural chemistry .
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride involves its role as a possible inhibitor of phosphodiesterase 1. This enzyme is involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in various physiological processes. By inhibiting phosphodiesterase 1, this compound can affect the levels of cyclic nucleotides and thereby influence cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, molecular weight, and physicochemical properties. Below is a detailed comparison based on available
Structural and Molecular Comparisons
Key Observations:
- Freebase vs. Hydrochloride : The freebase (139756-02-8) lacks the hydrochloride counterion, reducing its molecular weight by ~36.45 g/mol but retaining identical substituents .
- Alkyl vs. Aryl Substituents : Replacing the propyl group (3-Pr) with a phenyl (3-Ph) in 864068-96-2 drastically alters hydrophobicity and electronic properties .
Physicochemical Properties
- Solubility : The hydrochloride salt (247584-10-7) offers superior aqueous solubility compared to its freebase and hydrophobic analogs like 864068-96-2 .
- Thermal Stability : The high boiling point (325.9°C) of 247584-10-7 suggests stability under elevated temperatures, a trait shared with other pyrazole derivatives .
Biological Activity
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride (CAS Number: 247584-10-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its molecular formula and molecular weight of 218.68 g/mol. Its unique structure contributes to various biological interactions, making it a subject of interest for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C8H15ClN4O |
| Molecular Weight | 218.68 g/mol |
| CAS Number | 247584-10-7 |
| Melting Point | 98-101°C |
| Physical Form | White to yellow powder |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
Case Studies
- Cytotoxicity against MCF7 Cells : A study demonstrated that pyrazole derivatives had GI50 values indicating effective growth inhibition at concentrations as low as 3.79 µM .
- Inhibition of A549 Cell Growth : Another study reported that specific pyrazole derivatives exhibited IC50 values around 26 µM against A549 cells, showcasing their potential in lung cancer treatment .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for its anticancer efficacy .
Pharmacological Effects
The compound has been investigated for various pharmacological effects beyond anticancer activity:
- Anti-inflammatory Properties : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
- Analgesic Effects : Some studies suggest that these compounds may also possess analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Toxicological Profile
The safety and toxicity of this compound have been evaluated in preclinical studies. It is essential to determine the therapeutic index and potential side effects before clinical application.
Q & A
Q. What are the optimal synthetic routes for 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a Vilsmeier-Haack reaction or condensation of pyrazole precursors, as demonstrated in related pyrazole-carboxamide syntheses. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
- Temperature control : Reactions often proceed at 80–100°C to avoid decomposition of the amine group .
- Stoichiometry : A 1:1 molar ratio of the hydrochloride salt precursor ensures proper protonation of the carboxamide group .
Yield optimization may require iterative adjustments to catalysts (e.g., HCl gas for acidification) and inert atmosphere conditions.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic analysis : Use -NMR to confirm substitution patterns (e.g., methyl and propyl groups at positions 1 and 3) and -NMR to verify carboxamide functionality .
- Elemental analysis : Validate molecular formula (CHClNO) with ≤0.3% deviation .
- HPLC-MS : Detect impurities (e.g., unreacted precursors) with reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the critical storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Light sensitivity : Protect from UV exposure using amber vials, as the pyrazole core may undergo photolytic cleavage .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point vs. thermal stability)?
Methodological Answer: Contradictions in data (e.g., boiling point of 325.9°C vs. decomposition observed at 250°C) may arise from impurities or analytical methods. To address this:
Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Model electronic effects of the propyl and methyl substituents on the pyrazole ring’s nucleophilicity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using the InChI key (ZYUBHFQBCBGCTP-UHFFFAOYSA-N) to validate binding conformations .
- Solvent accessibility surfaces (SAS) : Predict solubility profiles in polar vs. nonpolar media .
Q. How can mechanistic studies elucidate the role of the hydrochloride salt in biological activity?
Methodological Answer:
- pH-dependent solubility assays : Compare ionization states of the free base and hydrochloride salt in buffers (pH 2–9) .
- Isotopic labeling : Use -labeled amino groups to track metabolic stability in vitro .
- X-ray crystallography : Resolve the crystal structure to identify hydrogen-bonding networks influenced by the chloride counterion .
Q. What experimental designs are recommended for optimizing enantiomeric purity in derivatives?
Methodological Answer:
- Chiral chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
- Asymmetric synthesis : Introduce chiral auxiliaries during propyl group functionalization .
- Circular dichroism (CD) : Confirm optical activity of isolated fractions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields (e.g., 60% vs. 85%)?
Methodological Answer:
Q. Why do solubility profiles vary across studies, and how can this be mitigated?
Methodological Answer: Variations may stem from polymorphic forms or residual solvents. Mitigation strategies include:
- Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms .
- Karl Fischer titration : Quantify water content to assess hygroscopicity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
